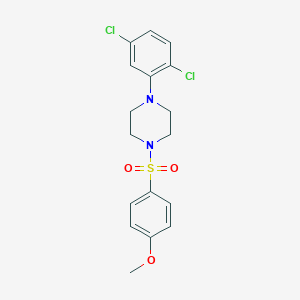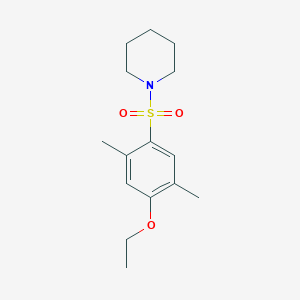![molecular formula C20H26N2O2S B351869 1-(2,6-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine CAS No. 865593-71-1](/img/structure/B351869.png)
1-(2,6-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine, also known as DSP-4, is a selective neurotoxin that has been widely used in scientific research to explore the role of noradrenergic neurons in various physiological and pathological processes. DSP-4 is a potent inhibitor of the noradrenaline transporter (NET), which is responsible for the reuptake of noradrenaline from the synaptic cleft into presynaptic neurons. By selectively destroying noradrenergic neurons, DSP-4 can be used to investigate the functions of noradrenaline in the central nervous system.
作用機序
1-(2,6-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine acts as a selective inhibitor of the noradrenaline transporter (NET), which is responsible for the reuptake of noradrenaline from the synaptic cleft into presynaptic neurons. By inhibiting NET, 1-(2,6-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine increases the extracellular concentration of noradrenaline, leading to the activation of postsynaptic noradrenergic receptors. However, prolonged exposure to 1-(2,6-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine can lead to the degeneration of noradrenergic neurons, resulting in a long-lasting reduction in noradrenaline levels.
Biochemical and physiological effects:
The biochemical and physiological effects of 1-(2,6-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine depend on the dose and duration of exposure. Acute exposure to 1-(2,6-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine can lead to a transient increase in noradrenaline levels, followed by a long-lasting reduction in noradrenaline levels due to the degeneration of noradrenergic neurons. Chronic exposure to 1-(2,6-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine can lead to a persistent reduction in noradrenaline levels, which can have a variety of effects on behavior and physiology.
実験室実験の利点と制限
The advantages of using 1-(2,6-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine in lab experiments include its selectivity for noradrenergic neurons, its ability to induce long-lasting reductions in noradrenaline levels, and its use in a variety of animal models. However, the limitations of using 1-(2,6-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine include the potential for off-target effects, the need for careful dosing and timing, and the potential for confounding factors due to the complex interactions between noradrenaline and other neurotransmitters.
将来の方向性
There are many potential future directions for research using 1-(2,6-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine, including the investigation of its effects on other neurotransmitter systems, the development of new animal models for specific diseases, and the exploration of its therapeutic potential in the treatment of various neurological and psychiatric disorders. Additionally, further research is needed to better understand the mechanisms underlying the degeneration of noradrenergic neurons and the long-lasting effects of 1-(2,6-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine exposure.
合成法
1-(2,6-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine can be synthesized using a multi-step process that involves the reaction of piperazine with 2,6-dimethylphenylisocyanate and 3,4-dimethylbenzenesulfonyl chloride. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
科学的研究の応用
1-(2,6-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine has been used extensively in scientific research to investigate the role of noradrenaline in various physiological and pathological processes, including learning and memory, anxiety, depression, drug addiction, and neurodegenerative diseases. By selectively destroying noradrenergic neurons, 1-(2,6-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine can be used to explore the functions of noradrenaline in these processes.
特性
IUPAC Name |
1-(2,6-dimethylphenyl)-4-(3,4-dimethylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2S/c1-15-8-9-19(14-18(15)4)25(23,24)22-12-10-21(11-13-22)20-16(2)6-5-7-17(20)3/h5-9,14H,10-13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRMBKDCWSTZKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

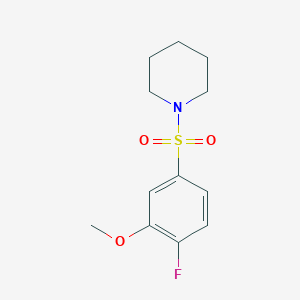
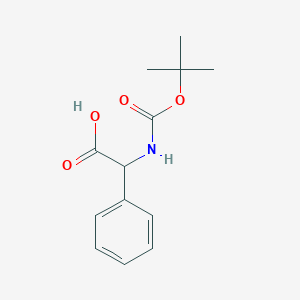
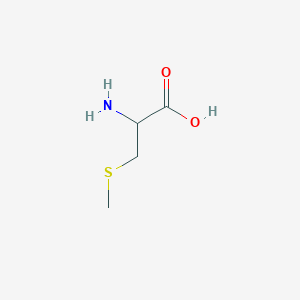
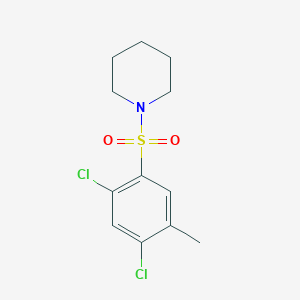
![1-[(4-chloronaphthalen-1-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B351843.png)

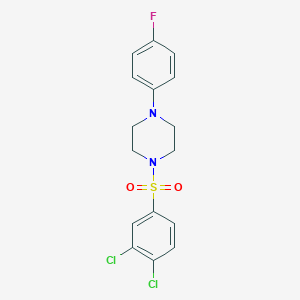
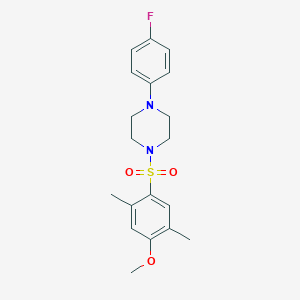

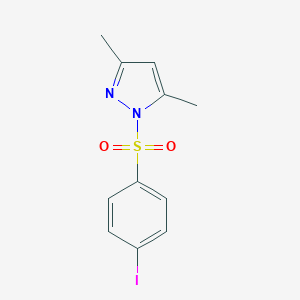
![1-(2,6-Dimethylphenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine](/img/structure/B351861.png)

